molecular formula C10H11BrO4 B1370610 2-Bromo-5-ethoxy-4-methoxybenzoic acid CAS No. 915874-00-9

2-Bromo-5-ethoxy-4-methoxybenzoic acid

Cat. No.: B1370610
CAS No.: 915874-00-9
M. Wt: 275.1 g/mol
InChI Key: DVXLGUUTNVHMDI-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, featuring bromine, ethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzoic acid typically involves the bromination of 5-ethoxy-4-methoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or chloroform, and the temperature is maintained at a controlled level to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-5-ethoxy-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ethoxy and methoxy groups play crucial roles in modulating the compound’s reactivity and binding affinity. These substituents can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 2-Bromo-4-methoxybenzoic acid
  • 5-Bromo-2-hydroxy-4-methoxybenzoic acid

Uniqueness

2-Bromo-5-ethoxy-4-methoxybenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s solubility, stability, and reactivity compared to similar compounds .

Properties

IUPAC Name

2-bromo-5-ethoxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXLGUUTNVHMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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